![molecular formula C13H13FN4O2S B2554707 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2189500-12-5](/img/structure/B2554707.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone
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Overview
Description
Scientific Research Applications
- Researchers have synthesized derivatives of 1,3,4-thiadiazole, including this compound, and evaluated their antimicrobial properties . Specifically, they tested against E. coli, B. mycoides, and C. albicans. Some of these derivatives exhibited significant antimicrobial activity, making them potential candidates for combating bacterial and fungal infections.
- While more studies are needed, the 1,3,4-thiadiazole scaffold has shown promise as an anticancer agent . Researchers have explored the binding affinity and interaction of these derivatives, indicating potential use in cancer therapy.
- Some 1,3,4-thiadiazole derivatives exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. While not directly studied for this compound, it’s an area worth exploring .
Antimicrobial Activity
Anticancer Potential
Neuroprotective Properties
Mechanism of Action
The specific biological activity of a compound depends on its interaction with biological targets, which can be proteins, enzymes, or receptors. The interaction can lead to changes in the function of these targets, affecting various biochemical pathways and resulting in certain cellular effects .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, determines the bioavailability of a compound. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The action of a compound can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S/c14-10-5-9(6-15-7-10)12(19)18-3-1-11(2-4-18)20-13-17-16-8-21-13/h5-8,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPRLOCVUXZYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine |
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